7-(Chlorocarbonyl)-2-pentyldodec-4-enoic acid
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Overview
Description
7-(Chlorocarbonyl)-2-pentyldodec-4-enoic acid is an organic compound that belongs to the class of carboxylic acids It features a chlorocarbonyl group (-COCl) attached to a long aliphatic chain with a double bond at the fourth position
Preparation Methods
Synthetic Routes and Reaction Conditions
The preparation of 7-(Chlorocarbonyl)-2-pentyldodec-4-enoic acid typically involves the chlorination of a precursor carboxylic acid. One common method is the reaction of the corresponding carboxylic acid with thionyl chloride (SOCl₂) under reflux conditions. This reaction replaces the hydroxyl group (-OH) of the carboxylic acid with a chlorocarbonyl group (-COCl), forming the desired compound .
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature and pressure, ensuring high yields and purity of the final product. The use of thionyl chloride remains a common choice due to its efficiency in converting carboxylic acids to acid chlorides .
Chemical Reactions Analysis
Types of Reactions
7-(Chlorocarbonyl)-2-pentyldodec-4-enoic acid can undergo various chemical reactions, including:
Nucleophilic Acyl Substitution: The chlorocarbonyl group is highly reactive and can be substituted by nucleophiles such as amines, alcohols, and thiols to form amides, esters, and thioesters, respectively.
Hydrolysis: In the presence of water, the compound can hydrolyze to form the corresponding carboxylic acid and hydrochloric acid.
Common Reagents and Conditions
Thionyl Chloride (SOCl₂): Used for the initial chlorination step.
Amines, Alcohols, Thiols: Used in nucleophilic acyl substitution reactions.
Water: For hydrolysis reactions.
Reducing Agents: Such as LiAlH₄ or NaBH₄ for reduction reactions.
Major Products Formed
Amides, Esters, Thioesters: From nucleophilic acyl substitution.
Carboxylic Acid and Hydrochloric Acid: From hydrolysis.
Aldehydes or Alcohols: From reduction.
Scientific Research Applications
7-(Chlorocarbonyl)-2-pentyldodec-4-enoic acid has several applications in scientific research:
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Medicinal Chemistry: The compound can be used to create derivatives with potential pharmaceutical applications.
Material Science: It is used in the production of polymers and other materials with specific properties.
Biological Studies: Researchers use it to study the effects of chlorocarbonyl groups on biological systems.
Mechanism of Action
The mechanism of action of 7-(Chlorocarbonyl)-2-pentyldodec-4-enoic acid involves its reactivity as an acylating agent. The chlorocarbonyl group is highly electrophilic, making it susceptible to nucleophilic attack. This reactivity allows it to form covalent bonds with nucleophiles, leading to the formation of various derivatives. The molecular targets and pathways involved depend on the specific nucleophile and the resulting product .
Comparison with Similar Compounds
Similar Compounds
7-(Chlorocarbonyl)-2-pentyldodec-4-enoic acid: Unique due to its specific aliphatic chain length and double bond position.
Other Acid Chlorides: Such as acetyl chloride and benzoyl chloride, which have different chain lengths and functional groups.
Carboxylic Acids: Such as acetic acid and benzoic acid, which lack the chlorocarbonyl group.
Uniqueness
This compound is unique due to its specific structure, which combines a long aliphatic chain with a chlorocarbonyl group and a double bond. This combination of features makes it particularly useful in organic synthesis and industrial applications .
Properties
CAS No. |
62456-81-9 |
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Molecular Formula |
C18H31ClO3 |
Molecular Weight |
330.9 g/mol |
IUPAC Name |
7-carbonochloridoyl-2-pentyldodec-4-enoic acid |
InChI |
InChI=1S/C18H31ClO3/c1-3-5-7-11-15(17(19)20)12-9-10-14-16(18(21)22)13-8-6-4-2/h9-10,15-16H,3-8,11-14H2,1-2H3,(H,21,22) |
InChI Key |
CDIHPDJDBNDDCG-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCC(CC=CCC(CCCCC)C(=O)Cl)C(=O)O |
Origin of Product |
United States |
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